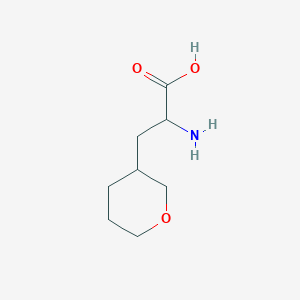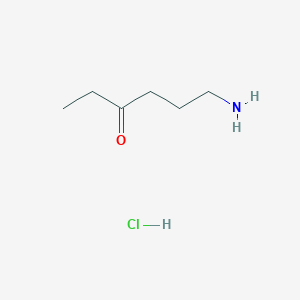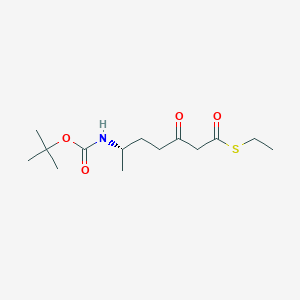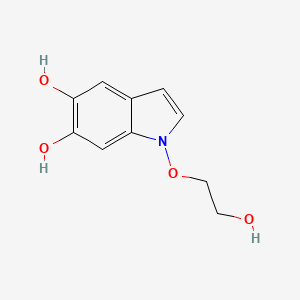
1-(2-Hydroxyethoxy)-1H-indole-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethoxy)-1H-indole-5,6-diol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol typically involves the reaction of indole derivatives with ethylene glycol under specific conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . This reaction yields the desired indole derivative, which can then be further modified to introduce the hydroxyethoxy group.
Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as vacuum distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Halogenated indole derivatives.
科学研究应用
1-(2-Hydroxyethoxy)-1H-indole-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
相似化合物的比较
- 1-(2-Hydroxyethoxy)ethyl piperazine
- 2-(2-Hydroxyethoxy)acetic acid
- 1-(2-Hydroxyethoxy)methyl-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione
Comparison: 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol stands out due to its indole core, which imparts unique electronic properties and reactivity. Compared to similar compounds, it exhibits a broader range of biological activities and potential therapeutic applications .
属性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
1-(2-hydroxyethoxy)indole-5,6-diol |
InChI |
InChI=1S/C10H11NO4/c12-3-4-15-11-2-1-7-5-9(13)10(14)6-8(7)11/h1-2,5-6,12-14H,3-4H2 |
InChI 键 |
QVJDPCKFHVJNHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C2=CC(=C(C=C21)O)O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


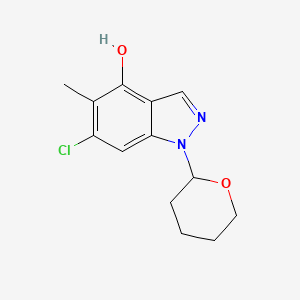
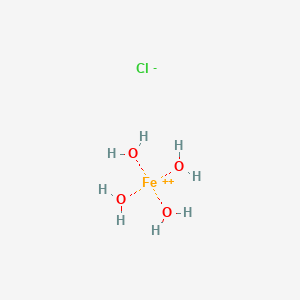
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12946665.png)
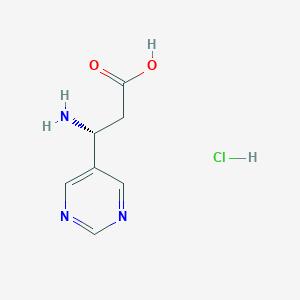
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B12946683.png)
![2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol](/img/structure/B12946689.png)
![Dispiro[2.0.2.1]heptan-7-amine](/img/structure/B12946697.png)


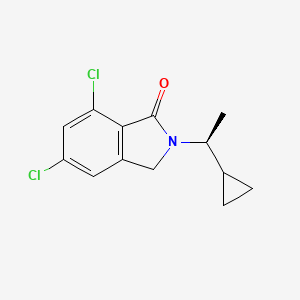
![Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate](/img/structure/B12946725.png)
